

An In-depth Technical Guide to Butamisole: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamisole is a synthetic anthelmintic belonging to the imidazothiazole class of compounds.[1] It is primarily utilized in veterinary medicine for the treatment of parasitic nematode infections in canines, specifically targeting whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of **butamisole**, alongside relevant experimental methodologies and a visualization of its mechanism of action.

Chemical Structure and Identifiers

Butamisole is a chiral molecule, with the levorotatory isomer being the more biologically active form. The chemical structure and key identifiers of **butamisole** and its hydrochloride salt are detailed below.

Chemical Structure of Butamisole:

Chemical structure of Butamisole

Identifier	Value
IUPAC Name	2-Methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b] [2][3]thiazol-6-yl)phenyl]propanamide[4]
CAS Number	54400-59-8[5]
Molecular Formula	C15H19N3OS[1]
SMILES	CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3= N2[4]
InChI	InChI=1S/C15H19N3OS/c1-10(2)14(19)16-12- 5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13/h3- 5,8,10,13H,6-7,9H2,1-2H3,(H,16,19)[4]

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The available data for **butamisole** and its hydrochloride salt are summarized in the following tables.

Table 1: Physicochemical Properties of Butamisole

Property	Value	Reference
Molecular Weight	289.40 g/mol	[1]
Appearance	Solid powder (for hydrochloride salt)	[2]

Table 2: Physicochemical Properties of **Butamisole** Hydrochloride

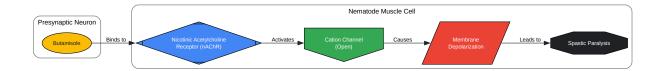
Property	Value	Reference
Molecular Weight	325.86 g/mol	[2]
Molecular Formula	C15H20CIN3OS	[2]
Appearance	Solid powder	[2]

Note: Experimental values for melting point, boiling point, pKa, and specific solubility of **butamisole** are not readily available in the cited literature.

Pharmacological Properties

Butamisole's anthelmintic activity stems from its interaction with the neuromuscular system of parasitic nematodes.

Table 3: Pharmacological Profile of **Butamisole**


Property	Description	Reference
Therapeutic Class	Anthelmintic	[1]
Mechanism of Action	Nicotinic Acetylcholine Receptor (nAChR) Agonist	[1]
Primary Indications	Treatment of Trichuris vulpis (whipworm) and Ancylostoma caninum (hookworm) infections in dogs.	[1]
Pharmacological Effect	Acts as a nicotinic acetylcholine receptor agonist, causing sustained muscle contraction in the parasite, leading to a depolarizing neuromuscular blockade and subsequent paralysis.	[1]

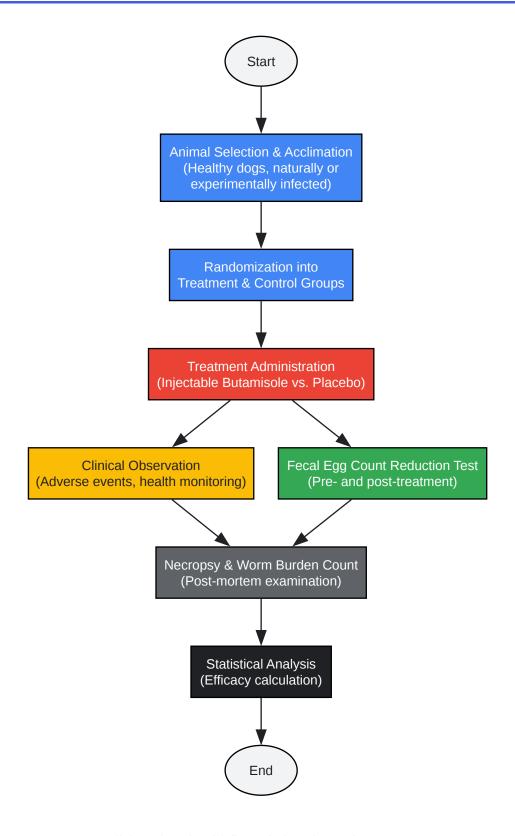
Mechanism of Action: Signaling Pathway

Butamisole exerts its anthelmintic effect by targeting the nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes. As an agonist, it mimics the action of acetylcholine, the natural neurotransmitter. This binding opens the non-selective cation channels of the nAChR, leading to an influx of positive ions and depolarization of the muscle cell membrane. The sustained depolarization results in spastic paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[1] The differential sensitivity of nematode

nAChRs compared to their mammalian counterparts contributes to the selective toxicity of **butamisole**.[4]

Click to download full resolution via product page

Caption: **Butamisole**'s agonistic action on nematode nAChRs.


Experimental Protocols

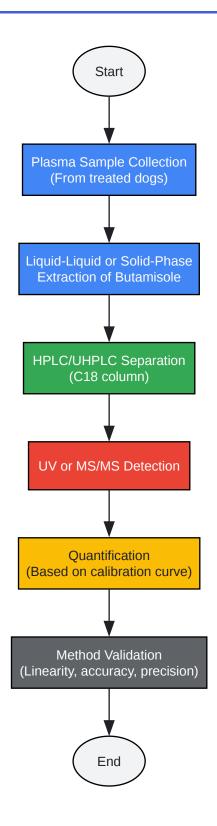
Detailed experimental protocols for drug development are often proprietary. However, based on established guidelines for anthelmintic efficacy and safety studies, as well as analytical method validation, representative workflows can be outlined.

Anthelmintic Efficacy and Safety Study in Dogs (Representative Workflow)

This workflow is based on the general principles outlined in the VICH GL19 guidelines for evaluating the efficacy of anthelmintics in canines.[3][6]

Click to download full resolution via product page

Caption: General workflow for an anthelmintic efficacy study.


Methodology:

- Animal Selection and Acclimation: Clinically healthy dogs, either naturally infected with T.
 vulpis and A. caninum or experimentally infected with a known number of infective larvae,
 are selected.[3] Animals are acclimated to the study conditions for a specified period.
- Randomization: Dogs are randomly allocated to a treatment group (receiving **butamisole**) and a control group (receiving a placebo).[6]
- Treatment Administration: The injectable **butamisole** formulation is administered to the treatment group according to the recommended dosage. The control group receives a vehicle-only injection.
- Clinical Observation: All animals are observed daily for any adverse reactions to the treatment and for general health status.
- Fecal Egg Count Reduction Test: Fecal samples are collected from each dog before and at specified intervals after treatment to determine the reduction in parasite egg counts.[7]
- Necropsy and Worm Burden Count: At the end of the study period, all dogs are humanely euthanized, and the gastrointestinal tracts are examined to recover and count the number of adult worms present.[7]
- Data Analysis: The efficacy of the treatment is calculated by comparing the mean worm counts in the treated group to the control group. Statistical analysis is performed to determine the significance of the reduction.[3]

Analytical Method for Quantification in Canine Plasma (Representative Workflow)

The following outlines a general workflow for a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of **butamisole** in canine plasma, based on common practices for bioanalytical method validation.[8][9]

Click to download full resolution via product page

Caption: Workflow for bioanalytical method development and validation.

Methodology:

- Sample Preparation: Canine plasma samples containing **butamisole** are subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from plasma proteins and other interfering substances.[9]
- Chromatographic Separation: The extracted sample is injected into an HPLC or UHPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase gradient is used to separate butamisole from other components in the extract.[8]
- Detection: The concentration of butamisole is measured using a detector, which could be a
 UV detector set at an appropriate wavelength or, for higher sensitivity and selectivity, a
 tandem mass spectrometer (MS/MS).[8][9]
- Quantification: The concentration of butamisole in the plasma sample is determined by comparing its peak area or height to a standard curve prepared with known concentrations of the drug.[9]
- Method Validation: The analytical method is validated according to regulatory guidelines to ensure its linearity, accuracy, precision, selectivity, and stability.[10]

Conclusion

Butamisole remains a relevant anthelmintic in veterinary practice for the control of common nematode infections in dogs. Its mechanism of action as a nicotinic acetylcholine receptor agonist is well-established. This guide has provided a detailed summary of its chemical and pharmacological properties, along with representative experimental workflows that are fundamental to its development and evaluation. Further research to fully characterize its physicochemical properties and to develop and publish detailed, validated analytical and clinical study protocols would be beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. Butamisole Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. vichsec.org [vichsec.org]
- 4. Molecular basis of the differential sensitivity of nematode and mammalian muscle to the anthelmintic agent levamisole PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. fda.gov [fda.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Quantification of tapentadol in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Butamisole: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214894#butamisole-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com